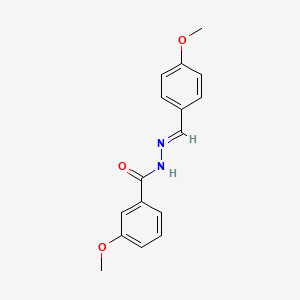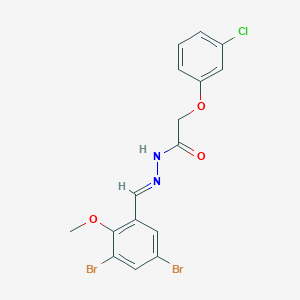
N-(4-fluorophenyl)-1-pyrrolidinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-1-pyrrolidinecarbothioamide is a chemical compound of interest in various fields due to its unique structure and properties. It belongs to a class of compounds that exhibit a range of biological activities and have potential applications in medicinal chemistry and materials science. The synthesis and characterization of compounds related to N-(4-fluorophenyl)-1-pyrrolidinecarbothioamide are critical for understanding their chemical behavior and potential uses.
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions, nucleophilic substitution reactions, and ester hydrolysis, highlighting the complexity and versatility in forming these compounds. For instance, a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, was synthesized via a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine (Sharma et al., 2013). Similarly, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was synthesized from commercially available precursors through a series of nucleophilic substitution reactions and ester hydrolysis, demonstrating a high-yield synthetic method (Zhou et al., 2021).
Molecular Structure Analysis
The crystal structure and molecular conformations of these compounds have been extensively studied using single crystal X-ray diffraction data. The analyses reveal that these molecules often exhibit planar structures with specific conformations for pyrrolidine rings and are stabilized by various intermolecular interactions, including hydrogen bonds and ᴨ-ᴨ interactions (Sharma et al., 2013).
Applications De Recherche Scientifique
Medicinal Chemistry Applications
- Compounds with structures similar to N-(4-fluorophenyl)-1-pyrrolidinecarbothioamide have been identified as potent and selective inhibitors of various kinases, showing promise as therapeutic agents in cancer treatment. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were explored for their potent and selective inhibition of Met kinase, demonstrating significant tumor stasis in preclinical models (Gretchen M. Schroeder et al., 2009).
- Another area of interest is the development of novel anticancer agents. Pyrazole derivatives, including structures similar to N-(4-fluorophenyl)-1-pyrrolidinecarbothioamide, have been designed and evaluated for their cytotoxicity against various cancer cell lines, showing promising results as potential anticancer agents (Raquib Alam et al., 2016).
Material Science Applications
- In the field of material science, such compounds are explored for their potential in creating novel sensors and imaging agents. For example, pyrrolidine constrained bipyridyl-dansyl conjugates have been synthesized and evaluated as selective chemosensors for metal ions based on internal charge transfer mechanisms (D. Maity & T. Govindaraju, 2010).
Biochemical Applications
- On the biochemical front, related compounds have been utilized in the development of molecular imaging probes for studying the brain's biochemistry in disorders such as Alzheimer's disease. Compounds structurally related to N-(4-fluorophenyl)-1-pyrrolidinecarbothioamide have been applied as selective serotonin 1A (5-HT1A) molecular imaging probes in conjunction with positron emission tomography (PET) (V. Kepe et al., 2006).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-fluorophenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2S/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDGTYCVRPYQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)
![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)
![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)
![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)
![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)
![1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)